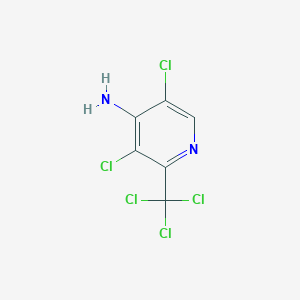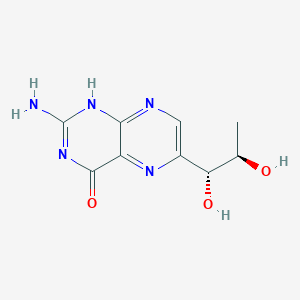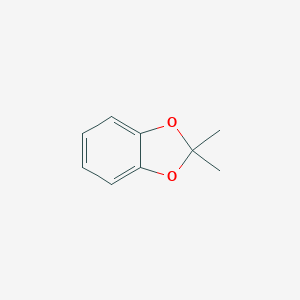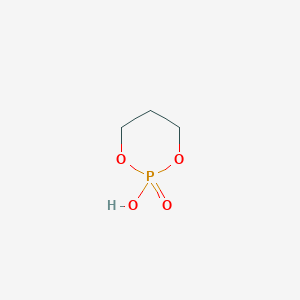
Phenethyl beta-D-galactopyranoside
描述
Phenethyl beta-D-galactopyranoside is a glycoside compound composed of a phenethyl group attached to a beta-D-galactopyranoside moiety. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Phenethyl beta-D-galactopyranoside can be synthesized through the trichloroacetimidate method, where D-galactose reacts with phenethyl alcohol under specific conditions. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Phenethyl beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学研究应用
Phenethyl beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate the activity of beta-galactosidase enzymes.
Biology: Employed in studies related to carbohydrate metabolism and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of phenethyl beta-D-galactopyranoside involves its interaction with specific enzymes and receptors. For instance, as a substrate for beta-galactosidase, it undergoes hydrolysis to release phenethyl alcohol and D-galactose. This reaction is crucial in various biological processes, including the breakdown of complex carbohydrates .
相似化合物的比较
Similar Compounds
Phenyl beta-D-galactopyranoside: Similar in structure but with a phenyl group instead of a phenethyl group.
Methyl beta-D-galactopyranoside: Contains a methyl group instead of a phenethyl group.
Ethyl beta-D-galactopyranoside: Contains an ethyl group instead of a phenethyl group.
Uniqueness
Phenethyl beta-D-galactopyranoside is unique due to the presence of the phenethyl group, which imparts distinct physicochemical properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological molecules, making it valuable in specific applications .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJUWUQTVDQE-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933439 | |
| Record name | 2-Phenylethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14861-16-6 | |
| Record name | 2-Phenylethyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (R)-phenethyl beta-D-galactopyranoside significant in terms of its stereoselectivity?
A1: The study [] highlights the significance of employing a specific preparation of beta-galactosidase (from Aspergillus oryzae) called EPRP (enzyme precipitated and rinsed with propanol). This preparation, used in low water conditions, exhibits exceptional enantioselectivity (E > 1000) for the synthesis of (R)-phenethyl beta-D-galactopyranoside from racemic 1-phenylethanol and D-galactose. [] This high enantioselectivity means that the enzymatic synthesis overwhelmingly favors the production of the (R)-enantiomer over the (S)-enantiomer, which is crucial for potential pharmaceutical applications where specific stereoisomers often exhibit distinct biological activities.
Q2: What potential applications does phenethyl beta-D-galactopyranoside hold based on its demonstrated biological activity?
A2: The research paper [] focuses on the antibacterial properties of both phenethyl alcohol and this compound. [] This suggests that this compound could potentially be investigated further for its use in developing novel antibacterial agents. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


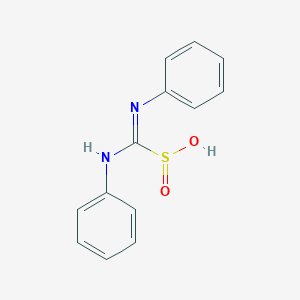

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

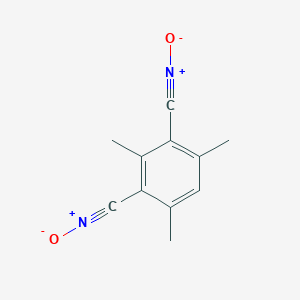
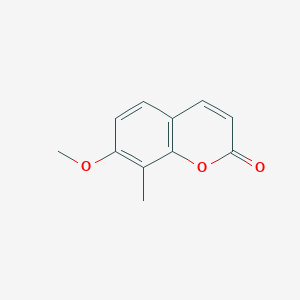

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
